Norathyriol

α-glucosidase diabetes postprandial hyperglycemia

Norathyriol is the superior, bioavailable aglycone of mangiferin. With 30.4% oral bioavailability vs mangiferin's ~1.2% and 115-fold higher α-glucosidase potency, it is essential for in vivo diabetes and uric acid studies. Generic substitution with mangiferin invalidates PK/PD data. Procure this defined xanthone standard for reproducible research requiring direct target engagement and predictable metabolism.

Molecular Formula C13H8O6
Molecular Weight 260.20 g/mol
CAS No. 3542-72-1
Cat. No. B023591
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNorathyriol
CAS3542-72-1
Synonymsnorathyriol
Molecular FormulaC13H8O6
Molecular Weight260.20 g/mol
Structural Identifiers
SMILESC1=C(C=C2C(=C1O)C(=O)C3=CC(=C(C=C3O2)O)O)O
InChIInChI=1S/C13H8O6/c14-5-1-9(17)12-11(2-5)19-10-4-8(16)7(15)3-6(10)13(12)18/h1-4,14-17H
InChIKeyZHTQCPCDXKMMLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceYellow powder

Norathyriol (CAS 3542-72-1) for Research Procurement: A 1,3,6,7-Tetrahydroxyxanthone Aglycone with Distinct Pharmacological Profile


Norathyriol (CAS 3542-72-1), also known as Mangiferitin, is a 1,3,6,7-tetrahydroxyxanthone aglycone and the primary active metabolite of the glycosylated xanthone mangiferin [1]. It is a naturally occurring compound found in various medicinal plants, including mangosteen (Garcinia mangostana) and mango (Mangifera indica), and is generated in vivo by the gut microbiota-mediated cleavage of the C-glucosyl bond of mangiferin [1]. Norathyriol is distinguished from its parent compound by a significantly higher absolute oral bioavailability and a distinct inhibitory profile against key therapeutic targets such as α-glucosidase and xanthine oxidase [2].

Why Norathyriol Cannot Be Substituted by Mangiferin or Other Xanthone Analogs in Research Applications


Generic substitution of norathyriol with its glycosylated precursor mangiferin or other structurally related tetrahydroxyxanthones is not scientifically valid due to profound differences in their pharmacokinetic and pharmacodynamic properties. Norathyriol is the active aglycone metabolite responsible for the in vivo efficacy of mangiferin, and it exhibits markedly superior oral bioavailability (30.4% vs. ~1.2%) and distinct target inhibition capabilities [1][2]. In vitro, norathyriol demonstrates potent inhibition of α-glucosidase and xanthine oxidase, whereas mangiferin is either inactive or over 100-fold less potent [2][3]. This fundamental divergence in both drug-like properties and molecular target engagement necessitates the exclusive procurement of norathyriol for studies requiring a bioavailable, high-potency xanthone inhibitor.

Quantitative Differentiation Evidence: Norathyriol vs. Mangiferin and Other Xanthone Analogs


Norathyriol Exhibits 115-Fold Higher Potency than Mangiferin in Inhibiting α-Glucosidase In Vitro

In a direct comparative enzymatic assay, norathyriol inhibited α-glucosidase in a noncompetitive manner with an IC50 of 3.12 μM. This represents a 115-fold increase in potency over its parent compound, mangiferin (IC50 = 358.54 μM), and a 154-fold increase over the clinical comparator acarbose (IC50 = 479.2 μM) [1].

α-glucosidase diabetes postprandial hyperglycemia

Norathyriol Is the Active Xanthine Oxidase Inhibitor: Mangiferin Shows No Activity

Norathyriol is solely responsible for the hypouricemic effect attributed to mangiferin. In a comparative in vitro assay, norathyriol markedly inhibited xanthine oxidase with an IC50 of 44.6 μM, while its precursor mangiferin showed no detectable inhibitory activity [1].

xanthine oxidase hyperuricemia gout

Norathyriol Demonstrates >25-Fold Higher Oral Bioavailability than Mangiferin in Preclinical Models

In rat pharmacokinetic studies, norathyriol exhibited an absolute oral bioavailability of 30.4% [1]. This is substantially higher than the reported 1.2% bioavailability for its glycosylated precursor, mangiferin [2], highlighting the critical role of the aglycone form in achieving systemic exposure.

pharmacokinetics bioavailability ADME

Optimal Research Application Scenarios for Norathyriol Procurement


Investigating Postprandial Hyperglycemia and α-Glucosidase Inhibition In Vivo

Norathyriol is the optimal choice for in vivo diabetes research requiring potent, bioavailable α-glucosidase inhibition. Its 115-fold higher potency compared to mangiferin and its favorable oral bioavailability (30.4%) enable meaningful dose-response studies and assessment of postprandial glucose control in rodent models without the confounding variable of gut microbiota-dependent metabolism [1][2].

Studying Xanthine Oxidase-Mediated Hyperuricemia and Gout

For studies focused on uric acid metabolism and gout, norathyriol is the essential compound. Its direct and potent inhibition of xanthine oxidase (IC50 = 44.6 μM) is a unique property not shared by its parent compound mangiferin, making it the only relevant xanthone for investigating this pathway [1].

Assessing the Role of PPAR Agonism in Metabolic Disorders

Norathyriol is a suitable tool compound for investigating the therapeutic potential of non-selective PPAR agonism. With defined IC50 values against PPARα (92.8 µM), PPARβ/δ (102.4 µM), and PPARγ (153.5 µM), it provides a well-characterized chemical probe for dissecting PPAR-mediated effects in metabolic disease models [1].

Evaluating Bioavailable Xanthone Aglycones in ADME and Metabolite Studies

Given its clear pharmacokinetic advantage and extensive phase II metabolism profile, norathyriol serves as an ideal reference standard for ADME studies involving xanthone aglycones. It is essential for calibrating bioanalytical methods (LC-MS/MS) to quantify both parent drug and its 21 identified metabolites in biological matrices, ensuring accurate pharmacokinetic and pharmacodynamic correlations [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Norathyriol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.